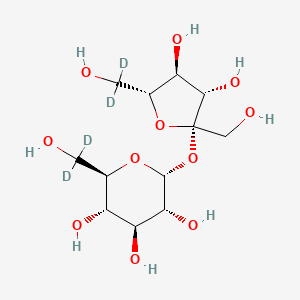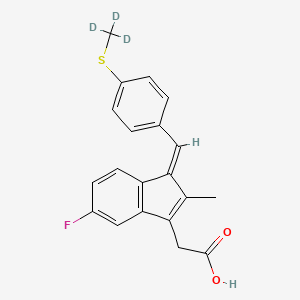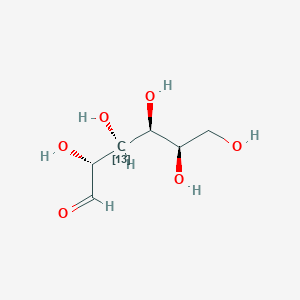
D-Galactose-13C-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-13C-2: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of D-Galactose. D-Galactose itself is a natural aldohexose and a C-4 epimer of glucose. This compound is widely used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Galactose-13C-2 typically involves the incorporation of the carbon-13 isotope into D-Galactose. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high isotopic purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic enrichment and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Galactose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of D-Galactonic acid-13C-2, while reduction can yield D-Galactitol-13C-2 .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Galactose-13C-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It is also employed in the synthesis of labeled compounds for various research purposes.
Biology: In biological research, this compound is used to study the metabolism of galactose in different organisms. It helps in understanding the role of galactose in cellular processes and its impact on health and disease .
Medicine: In medical research, this compound is used in diagnostic applications, such as imaging studies, to track the distribution and metabolism of galactose in the body. It is also used in the development of therapeutic agents targeting galactose metabolism .
Industry: In the industrial sector, this compound is used in the production of biofuels and low-calorie sweeteners. Its unique properties make it a valuable compound for various industrial applications .
Mecanismo De Acción
The mechanism of action of D-Galactose-13C-2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 isotope allows researchers to track its movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in galactose metabolism .
Comparación Con Compuestos Similares
D-Galactose-1-13C: Another labeled form of D-Galactose with the carbon-13 isotope at the first carbon position.
D-Mannitol-1-13C: A labeled form of D-Mannitol with the carbon-13 isotope at the first carbon position.
D-Glucose-13C: A labeled form of D-Glucose with the carbon-13 isotope incorporated.
Uniqueness: D-Galactose-13C-2 is unique due to its specific labeling at the second carbon position, which provides distinct advantages in metabolic studies. This specific labeling allows for precise tracking and analysis of metabolic pathways involving galactose, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5+1 |
Clave InChI |
GZCGUPFRVQAUEE-XWVGIIHOSA-N |
SMILES isomérico |
C([C@H]([C@@H]([13C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


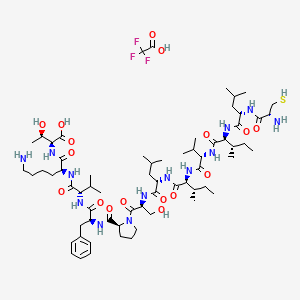
![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)
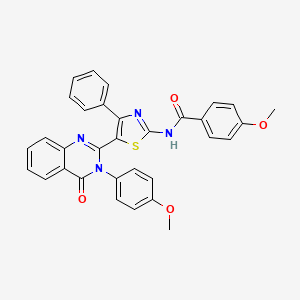

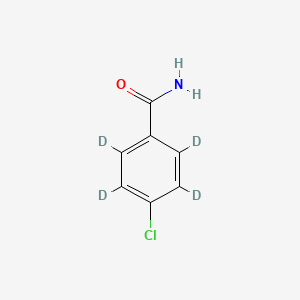
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)
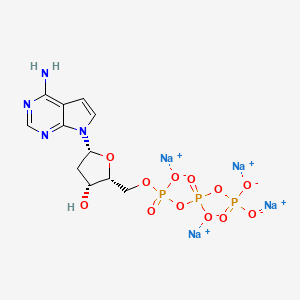
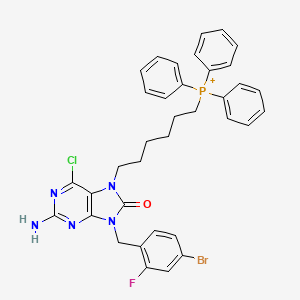
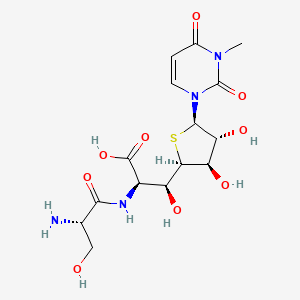

![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
